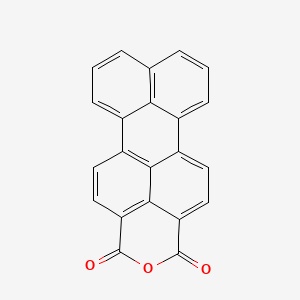
Perylene-3,4-dicarboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perylene-3,4-dicarboxylic anhydride is a useful research compound. Its molecular formula is C22H10O3 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Perylene-3,4-dicarboxylic anhydride serves as a key intermediate in the synthesis of various compounds:
- Dicarboximides : It can react with primary amines to form perylene-3,4-dicarboximides, which are useful in producing fluorescent dyes and materials with enhanced thermal stability .
- Polymer Chemistry : The compound can be utilized to synthesize polymers that exhibit unique optical properties. For instance, it has been incorporated into polyimides for applications in electronic devices due to their excellent thermal and mechanical properties .
Dyes and Pigments
The compound is extensively used in the production of dyes and pigments due to its vibrant colors and stability:
- Fluorescent Dyes : Perylene derivatives are known for their strong fluorescence and are employed in applications ranging from biological imaging to organic light-emitting diodes (OLEDs). The ability to modify the perylene structure allows for tuning the emission properties of these dyes.
- Colorants : Its derivatives are used as colorants in plastics, coatings, and inks, providing deep hues and excellent lightfastness.
Electronic Applications
This compound is significant in the field of electronics:
- Organic Semiconductors : It is used in the fabrication of organic semiconductors due to its high charge mobility and stability under operational conditions. Research indicates that devices incorporating perylene-based materials exhibit superior performance compared to traditional inorganic semiconductors .
- Photovoltaic Cells : The compound has been investigated for use in organic photovoltaic cells (OPVs), where its ability to form stable charge transfer complexes enhances light absorption and energy conversion efficiency .
Case Study 1: Synthesis of Perylene Diimides
A novel synthesis method for perylene diimides involves reacting perylene dianhydride with aliphatic amines at room temperature. This approach has shown improved yields and reduced reaction times compared to traditional methods. The resulting diimides exhibit excellent solubility in organic solvents and strong fluorescence, making them suitable for applications in OLEDs .
Case Study 2: Application in Organic Photovoltaics
Research conducted on the incorporation of perylene-based materials into OPVs demonstrated that devices utilizing these compounds achieved power conversion efficiencies exceeding 10%. The study highlighted the role of this compound in enhancing charge transport properties within the active layer of the solar cells .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Perylene-3,4-dicarboxylic acid | Dicarboxylic acid | Fully hydrated form; used in dye production |
| Perylene bisimide | Imide derivative | Exhibits strong fluorescence; used in electronics |
| Perylene-3,4:9,10-tetracarboxylic acid | Tetracarboxylic acid | Higher reactivity; potential for advanced materials |
Eigenschaften
Molekularformel |
C22H10O3 |
|---|---|
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),7,9,11,13,18(22),19-decaene-15,17-dione |
InChI |
InChI=1S/C22H10O3/c23-21-16-9-7-14-12-5-1-3-11-4-2-6-13(18(11)12)15-8-10-17(22(24)25-21)20(16)19(14)15/h1-10H |
InChI-Schlüssel |
SXMCIQXYGMZFMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C(=O)OC6=O)C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















